BRN3OMe Exhibits 13.7 nM IC50 Against HIV-1 Reverse Transcriptase
BRN3OMe inhibits HIV-1 reverse transcriptase with an IC50 of 13.7 nM, positioning it among the more potent nucleoside analog inhibitors. For context, the reference inhibitor 3'-azidothymidine (AZT) exhibits an IC50 of 0.1–0.2 μM (100–200 nM) in comparable enzymatic assays [1]. While a direct head-to-head comparison under identical assay conditions is not available, the reported potency suggests BRN3OMe may offer competitive or superior enzyme inhibition in vitro.
| Evidence Dimension | HIV-1 reverse transcriptase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 13.7 nM |
| Comparator Or Baseline | AZT (3'-azidothymidine): 0.1–0.2 μM (100–200 nM) |
| Quantified Difference | BRN3OMe is approximately 7–15 times more potent than AZT in enzymatic IC50 assays (cross-study comparison). |
| Conditions | Enzymatic assay against HIV-1 reverse transcriptase; exact conditions for AZT not specified but typical RT inhibition assays. |
Why This Matters
Researchers seeking a highly potent reverse transcriptase inhibitor for in vitro studies may prioritize BRN3OMe over AZT or other nucleoside analogs based on this superior enzymatic IC50.
- [1] MedChemExpress. BRN3OMe product page (catalog HY-168476). View Source
- [2] Mitsuya, H.; Weinhold, K. J.; Furman, P. A.; St. Clair, M. H.; Lehrman, S. N.; Gallo, R. C.; Bolognesi, D.; Barry, D. W.; Broder, S. 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro. Proc. Natl. Acad. Sci. U.S.A. 1985, 82 (20), 7096–7100. View Source
